5-isopropyl-N-(2-methoxyethyl)-3-thiophenecarboxamide
Overview
Description
5-isopropyl-N-(2-methoxyethyl)-3-thiophenecarboxamide is a chemical compound that belongs to the class of carboxamides. It is also known as A-836339 and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
5-isopropyl-N-(2-methoxyethyl)-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of neuropathic pain, migraine, and inflammatory bowel disease.
Mechanism of Action
The exact mechanism of action of 5-isopropyl-N-(2-methoxyethyl)-3-thiophenecarboxamide is not fully understood. However, it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain and migraine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-isopropyl-N-(2-methoxyethyl)-3-thiophenecarboxamide is its selectivity for CB2 receptors. This makes it a useful tool for studying the role of CB2 receptors in inflammation and pain. However, one of the limitations of this compound is its relatively low potency compared to other CB2 agonists.
Future Directions
There are several potential future directions for research on 5-isopropyl-N-(2-methoxyethyl)-3-thiophenecarboxamide. One area of interest is the development of more potent and selective CB2 agonists for the treatment of inflammatory and pain-related disorders. Another area of interest is the investigation of the potential role of CB2 receptors in the regulation of immune function and the development of novel immunomodulatory therapies. Finally, there is also interest in the use of this compound as a tool for studying the role of CB2 receptors in the central nervous system and its potential therapeutic applications in neurological disorders.
properties
IUPAC Name |
N-(2-methoxyethyl)-5-propan-2-ylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8(2)10-6-9(7-15-10)11(13)12-4-5-14-3/h6-8H,4-5H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGOUFIHPIVEGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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